N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F4N2O3/c24-13-9-11-14(12-10-13)28-22(31)20-19(16-6-2-4-8-18(16)32-20)29-21(30)15-5-1-3-7-17(15)23(25,26)27/h1-12H,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQWPGAOATAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Fluorophenyl and Trifluoromethylbenzamido Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and trifluoromethylbenzamido groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide. Research indicates that compounds with similar structures exhibit significant protection against excitotoxicity, which is often mediated by glutamate receptors such as NMDA (N-methyl-D-aspartate) receptors.
- Mechanism of Action : The neuroprotective action is believed to involve the modulation of oxidative stress and inhibition of neuronal cell death pathways. For instance, one study demonstrated that certain benzofuran derivatives could significantly reduce neuronal damage induced by NMDA receptor activation, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Case Studies : In vitro studies using primary cultured rat cortical neurons showed that specific substitutions on the benzofuran structure enhance neuroprotective efficacy. Compounds exhibiting methyl or hydroxyl substitutions at strategic positions displayed superior protective effects against oxidative stress and excitotoxicity .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related cellular damage.
- Radical Scavenging : The ability to scavenge free radicals was assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds structurally related to this compound demonstrated significant radical scavenging activity, indicating their potential use as antioxidants in therapeutic applications .
- Implications for Health : The antioxidant properties suggest that this compound may be beneficial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Anticancer Potential
There is growing evidence supporting the anticancer potential of benzofuran derivatives.
- Mechanisms of Action : The anticancer effects are thought to arise from multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that benzofuran derivatives can disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
- Research Findings : A notable study demonstrated that certain analogs exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. These findings underscore the need for further exploration into the structure-activity relationship of these compounds to optimize their anticancer efficacy .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Core Benzofuran Derivatives with Varied Substituents
Several benzofuran carboxamide analogs are described in the evidence, differing in substituents and synthetic routes:
Key Observations :
- Substituent Effects: The target compound’s 2-(trifluoromethyl)benzamido group distinguishes it from analogs with methylsulfonamido () or aminoethyl-bromophenyl () groups. The trifluoromethyl group likely increases steric bulk and electron-withdrawing effects compared to cyclopropyl or bromo substituents.
- Synthetic Complexity : Analogs such as those in and require multi-step functionalization (e.g., azide reduction, iodination), whereas the target compound’s synthesis may prioritize regioselective amidation.
Non-Benzofuran Carboxamides with Shared Functional Groups
Several non-benzofuran compounds in the evidence share functional groups relevant to the target molecule:
Key Observations :
- Fluorophenyl Prevalence : The 4-fluorophenyl group is a recurring motif (), suggesting its utility in enhancing target binding through hydrophobic and dipole interactions.
Biological Activity
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, fluorinated aromatic rings, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 363.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in crucial metabolic pathways. Notably, it has been studied for its inhibitory effects on specific hydrolases and its potential as an anti-cancer agent.
Key Mechanisms:
- Inhibition of Lipid Metabolism : Research indicates that compounds similar to this compound can alter lipid metabolism, which is linked to diseases such as cancer and obesity .
- Serine Hydrolase Inhibition : The compound may act as an inhibitor of serine hydrolases, enzymes that play significant roles in lipid metabolism and signaling pathways .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs. Here are some notable findings:
Table 1: Summary of Biological Activities
Case Studies
- Anti-Cancer Efficacy : A study focusing on arylpiperazine derivatives, which include similar structural features to our compound, demonstrated significant anti-proliferative effects against various cancer cell lines, including breast and colorectal cancer . The introduction of fluorine atoms was critical for enhancing biological activity.
- Mechanistic Insights : Another research highlighted how compounds with similar scaffolds inhibited tubulin polymerization, suggesting potential applications in cancer therapy through disruption of mitotic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
